Home > Products > Building Blocks P14348 > Benidipine hydrochloride
Benidipine hydrochloride - 129262-07-3

Benidipine hydrochloride

Catalog Number: EVT-1477757
CAS Number: 129262-07-3
Molecular Formula: C28H32N3O6Cl
Molecular Weight: 542.04
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benidipine hydrochloride (CAS 91599-74-5), also known as KW-3049, is a 1,4-dihydropyridine calcium antagonist. [] It is classified as a slow-onset and long-acting calcium channel blocker. [] This compound has been the subject of extensive scientific research, particularly for its potential role in various physiological processes and therapeutic applications. [, , , ] Its long-lasting action and unique pharmacological profile make it a valuable research tool in exploring cardiovascular function and disease models. [, ]

Nitrendipine

  • Relevance: Nitrendipine is frequently compared to benidipine hydrochloride in studies examining calcium channel blocker efficacy and binding affinity. Research shows benidipine hydrochloride dissociates more slowly from ³H-nitrendipine binding sites than nitrendipine itself, indicating a longer duration of action for benidipine hydrochloride. Additionally, studies using radioautography on rat arteries demonstrated distinct distribution patterns between benidipine hydrochloride and nitrendipine, suggesting different pharmacological activity within blood vessel walls.
  • Relevance: Nifedipine serves as a comparative benchmark in numerous studies evaluating benidipine hydrochloride's efficacy. Studies demonstrate benidipine hydrochloride has a longer-lasting antihypertensive effect than nifedipine. Further, research indicates that benidipine hydrochloride exhibits a more favorable cardiohemodynamic profile with prolonged hypotensive action and improved cardiac output compared to nifedipine.

Nisoldipine

  • Relevance: Nisoldipine is grouped with benidipine hydrochloride in studies investigating the protective effects of calcium channel blockers against hypoxic myocardial injury. Results indicate benidipine hydrochloride demonstrates a stronger protective effect than nisoldipine in such scenarios.
  • Relevance: Nicardipine often features in comparative studies assessing the antihypertensive efficacy of benidipine hydrochloride. Research highlights benidipine hydrochloride's superior antihypertensive potency and duration of action compared to nicardipine.

Nilvadipine

  • Relevance: Nilvadipine serves as a comparative agent in studies examining the dissociation rates of calcium channel blockers from ³H-nitrendipine binding sites. Findings reveal that benidipine hydrochloride dissociates at a significantly slower rate than nilvadipine, suggesting a longer-lasting therapeutic effect.

Manidipine Dihydrochloride

    Amlodipine Besylate

    • Relevance: Amlodipine besylate serves as a direct comparator to benidipine hydrochloride in studies investigating their respective effects on oxidative stress in patients with hypertension. While both drugs demonstrate antihypertensive effects and reduce oxidative stress markers like TBARS, research suggests benidipine hydrochloride might have a more pronounced effect on reducing oxidative stress independent of its blood pressure-lowering action.

    Metoprolol Tartrate

    • Relevance: While structurally dissimilar to benidipine hydrochloride, metoprolol tartrate is investigated in combination therapy with benidipine hydrochloride for managing primary hypertension. Findings suggest that combining these drugs may improve treatment efficacy and reduce the occurrence of adverse drug reactions compared to using benidipine hydrochloride alone.

    Irbesartan

    • Relevance: Similar to metoprolol tartrate, irbesartan, though structurally different from benidipine hydrochloride, is studied in combination with benidipine hydrochloride for managing hypertensive nephropathy. Results indicate that combining irbesartan and benidipine hydrochloride may offer improved therapeutic benefits in treating hypertensive nephropathy compared to using either drug alone.

    Atorvastatin Calcium

    • Relevance: Despite its distinct structure and pharmacological action compared to benidipine hydrochloride, atorvastatin calcium is explored for its potential in a compound preparation with benidipine hydrochloride. This combination aims to address both hypertension and hyperlipidemia concurrently, potentially offering improved patient outcomes by targeting both conditions simultaneously.

    Benazepril Hydrochloride

    • Relevance: Although structurally different from benidipine hydrochloride, benazepril hydrochloride is investigated for its potential in a compound preparation with benidipine hydrochloride. This combination aims to provide a more comprehensive treatment for hypertension, especially in cases complicated by cardiovascular remodeling, renal damage, or diabetic nephropathy. The rationale lies in the synergistic effects of both drugs on the renin-angiotensin-aldosterone system, potentially leading to improved blood pressure control and reduced target organ damage.
    Synthesis Analysis

    The synthesis of benidipine hydrochloride involves several methods, with one notable approach detailed in the literature. The process begins with the reaction of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl ester with thionyl chloride in a solvent mixture of dichloromethane and dimethylformamide. Following this, 1-benzyl-3-piperidinol is introduced to the reaction mixture. The reaction proceeds under controlled temperature conditions (0–5 °C) and is subsequently quenched with water. The organic phase is then extracted, washed, and dried to yield benidipine hydrochloride after recrystallization .

    In addition to this method, other synthetic pathways have been explored, including nucleophilic substitution reactions involving 3-hydroxypyridine derivatives and benzyl halides under reflux conditions . These methods emphasize the importance of controlling impurities during synthesis to ensure the quality of the final product.

    Molecular Structure Analysis

    The molecular structure of benidipine hydrochloride can be represented by its chemical formula: C20H24N2O4HClC_{20}H_{24}N_2O_4\cdot HCl. Its structure consists of a dihydropyridine core with various substituents that enhance its pharmacological properties. The compound features a complex arrangement of functional groups that contribute to its activity as a calcium channel blocker.

    Structural Data

    • Molecular Weight: Approximately 372.87 g/mol
    • Melting Point: Typically ranges around 195–200 °C
    • Solubility: Slightly soluble in water; solubility can be improved through solid dispersion techniques .
    Chemical Reactions Analysis

    Benidipine hydrochloride undergoes various chemical reactions during its synthesis and degradation processes. Key reactions include:

    • Nucleophilic Substitution: Involves the substitution of halides with nucleophiles such as piperidinols.
    • Acylation Reactions: These are crucial for forming the dihydropyridine structure.
    • Degradation Pathways: Under stress conditions (e.g., heat or light), benidipine can degrade into various impurities, necessitating robust stability testing methods .

    Understanding these reactions is vital for optimizing synthesis routes and ensuring product stability.

    Mechanism of Action

    Benidipine hydrochloride exerts its antihypertensive effects primarily through the inhibition of L-type calcium channels located in vascular smooth muscle cells and cardiomyocytes. By blocking these channels, benidipine prevents calcium ions from entering cells, leading to:

    • Vasodilation: Relaxation of vascular smooth muscles results in decreased peripheral resistance.
    • Reduced Cardiac Contractility: Lowered calcium influx reduces myocardial contractility, contributing to decreased blood pressure.

    This dual action on both peripheral vasculature and cardiac tissues makes benidipine effective in managing hypertension .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Yellowish crystalline powder
    • Odor: Odorless
    • Taste: Bitter

    Chemical Properties

    • pH: Typically acidic due to the presence of hydrochloric acid.
    • Stability: Sensitive to light and moisture; stability studies indicate that it retains efficacy under controlled conditions but may degrade under extreme conditions .

    Relevant Data

    • Partition Coefficient (Log P): Indicates moderate lipophilicity, affecting absorption characteristics.
    • Dissolution Profile: Poor solubility in aqueous media can be improved through solid dispersion techniques using polymers like polyvinylpyrrolidone .
    Applications

    Benidipine hydrochloride is primarily used in clinical settings for:

    • Hypertension Management: It serves as a first-line treatment for patients with elevated blood pressure.
    • Angina Pectoris Treatment: Due to its vasodilatory properties, it can alleviate symptoms associated with angina.
    • Research Applications: Ongoing studies are exploring its efficacy in various cardiovascular diseases and potential off-label uses due to its favorable safety profile .
    Pharmacological Profile of Benidipine Hydrochloride

    Molecular Mechanisms of Action

    Triple Calcium Channel Blockade (L-, N-, and T-Type)

    Benidipine hydrochloride distinguishes itself pharmacologically through its triple calcium channel blockade, simultaneously inhibiting L-type (long-lasting), N-type (neuronal), and T-type (transient) voltage-dependent calcium channels. This multi-channel inhibition contrasts with classical dihydropyridine blockers (e.g., nifedipine) that primarily target L-type channels. The L-type blockade mediates arterial vasodilation by reducing calcium influx into vascular smooth muscle cells. Meanwhile, its N-type blockade in sympathetic nerve terminals suppresses norepinephrine release, mitigating reflex tachycardia—a common limitation of selective L-type blockers. The T-type blockade in renal glomeruli and cardiac pacemaker cells contributes to renoprotection and heart rate stabilization [1] [5] [8].

    Table 1: Calcium Channel Targets of Benidipine Hydrochloride

    Channel TypeTissue DistributionFunctional Consequence of Blockade
    L-typeVascular smooth muscle, HeartVasodilation, Reduced cardiac contractility
    N-typeSympathetic nerve terminalsReduced norepinephrine release, No reflex tachycardia
    T-typeRenal glomeruli, SA nodeGlomerular protection, Heart rate stabilization

    The T-type inhibition is particularly significant for renal protection, as T-channels modulate aldosterone synthesis in adrenal glomerulosa cells. Benidipine suppresses aldosterone production, reducing fibrosis and inflammation in hypertensive organ damage [5] [8].

    Vascular Selectivity and Membrane Binding Kinetics

    Benidipine exhibits high vascular selectivity (ratio of cardiac-to-vascular action: 1:470) due to its preferential binding to arterial smooth muscle over cardiomyocytes. This selectivity minimizes direct cardiodepressant effects. Its lipophilic nature enables deep partitioning into lipid bilayers of cell membranes, prolonging residence time at calcium channels. This results in sustained channel inhibition despite rapid plasma clearance. Pharmacokinetic studies confirm a membrane diffusion half-life of >20 hours, explaining its once-daily dosing efficacy [1] [6] [8].

    Interaction with Mineralocorticoid Pathways

    Beyond direct channel blockade, benidipine indirectly modulates mineralocorticoid receptor (MR) activity by suppressing aldosterone synthesis. T-type calcium channels in adrenal glomerulosa cells trigger aldosterone production in response to angiotensin II. Benidipine’s T-type blockade reduces serum aldosterone by 35–40% in hypertensive models, independent of blood pressure changes. This effect parallels MR antagonists in reducing renal inflammation and collagen deposition [4] [5] [7].

    Pharmacodynamic Properties

    Vasodilatory Effects on Coronary and Peripheral Arteries

    Benidipine induces differential vasodilation, with greater potency in coronary arteries than peripheral vessels. In renovascular hypertensive rats, it increases coronary flow reserve by 68% and reduces coronary vascular resistance by 42%, outperforming equihypotensive doses of amlodipine. This coronary selectivity is attributed to:

    • Enhanced nitric oxide (NO) bioavailability: Through eNOS upregulation and reduced superoxide-mediated NO degradation [3] [4].
    • Inhibition of calcium-induced vasospasm: Critical in angina management, where benidipine demonstrates superior prognosis in vasospastic angina versus other calcium blockers [1] [8].

    Table 2: Hemodynamic Effects in Hypertensive Models

    ParameterChange with BenidipineComparator (Cilnidipine/Amlodipine)
    Coronary flow reserve+68%+32–40%
    Peripheral vascular resistance-28%-25–30%
    Capillary density (myocardium)+22%No significant change

    Antioxidant Activity and Nitric Oxide Modulation

    Benidipine exhibits intrinsic antioxidant properties independent of its calcium blockade:

    • Direct ROS scavenging: Suppresses superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) in polymorphonuclear leukocytes (PMNLs) by inhibiting NADPH oxidase assembly. In salt-loaded SHRSP rats, it reduces renal superoxide by 52% [2] [5].
    • eNOS upregulation: Increases endothelial nitric oxide synthase (eNOS) mRNA expression by 1.8-fold and nitrite production by 2.1-fold in hypertensive rats, improving endothelial function [3] [4].
    • Inhibition of redox-sensitive pathways: Attenuates protein kinase C (PKC)-dependent NADPH oxidase activation, interrupting a vicious cycle of oxidative stress and inflammation [2] [9].

    In human studies, benidipine reduces plasma thiobarbituric acid reactive substances (TBARS, an oxidative marker) more effectively than amlodipine (−43% vs. −24%, p<0.05) [2] [8].

    Renoprotective Mechanisms in Hypertensive Models

    Benidipine’s renoprotection involves multifactorial pathways:

    • Hemodynamic effects: Dilates afferent/efferent glomerular arterioles via T-type blockade, reducing intraglomerular hypertension without compromising filtration [1] [5].
    • Antifibrotic actions: Downregulates TGF-β, collagen I/III, and α-SMA expression in renal cortex, reducing tubulointerstitial fibrosis by 60–75% in SHRSP rats [5] [8].
    • Inflammation suppression: Lowers renal MCP-1 and IL-6 by >40%, inhibiting macrophage infiltration [5] [9].
    • Aldosterone reduction: Serum aldosterone decreases by 38%, limiting MR-mediated renal injury [5].

    Table 3: Renoprotective Effects in Preclinical Studies

    ParameterImprovement with BenidipineKey Mechanism
    Glomerulosclerosis index-65% vs. hypertensive controlT-channel blockade, Reduced glomerular pressure
    Urinary protein excretion-48%Podocyte protection, Reduced inflammation
    Renal NADPH oxidase activity-57%Inhibition of p47phox membrane translocation
    TGF-β mRNA expression (kidney)-70%Attenuated SMAD2/3 phosphorylation

    In combination with ARBs, benidipine additively reduces proteinuria and glomerular injury, attributed to synergistic suppression of angiotensin II and calcium-mediated signaling [1] [8].

    Properties

    CAS Number

    129262-07-3

    Product Name

    Benidipine hydrochloride

    IUPAC Name

    5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

    Molecular Formula

    C28H32N3O6Cl

    Molecular Weight

    542.04

    InChI

    InChI=1S/C28H31N3O6.ClH/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20;/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3;1H/t23-,26-;/m1./s1

    SMILES

    CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl

    Synonyms

    (-)-α-Benidipine Hydrochloride; (4R)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-Methyl 5-[(3R)-1-(Phenylmethyl)-3-piperidinyl] Ester Monohydrochloride; R-(R*,R*)]- 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarb

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.